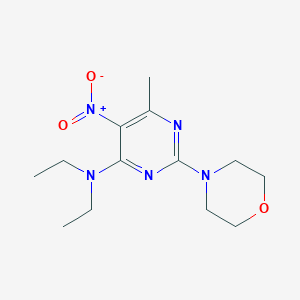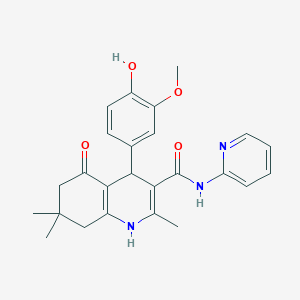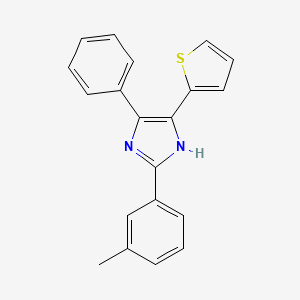![molecular formula C28H33N3O3S B11644760 {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Imidazolidine Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the Benzoyl and Benzenesulfonyl Groups: The imidazolidine intermediate is then reacted with 4-methylbenzoyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzoyl and benzenesulfonyl groups.
N,N-Diethylation: The final step involves the diethylation of the aniline moiety using diethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-DIETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
N,N-DIETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-DIETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- N,N-Diethyl-4-methylbenzamide
- N,N-Diethyl-4-methylbenzenesulfonyl chloride
Uniqueness
N,N-DIETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C28H33N3O3S |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
[2-[4-(diethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C28H33N3O3S/c1-5-29(6-2)25-15-13-23(14-16-25)27-30(28(32)24-11-7-21(3)8-12-24)19-20-31(27)35(33,34)26-17-9-22(4)10-18-26/h7-18,27H,5-6,19-20H2,1-4H3 |
Clave InChI |
KMEAFEKBHCKUJG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)C(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644682.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644689.png)
![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)

![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)

![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)

![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)

![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
